3-chloro-N-methylpyridine-2-sulfonamide
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Overview
Description
3-chloro-N-methylpyridine-2-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 3-position, a methyl group at the nitrogen atom, and a sulfonamide group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methylpyridine-2-sulfonamide typically involves the sulfonation of the corresponding pyridine derivative. One common method is the diazotization of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group. The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-chloro-N-methylpyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom and pyridine ring can also participate in various chemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methylpyridine-3-sulfonamide: Similar structure but with different substitution positions.
3-chloro-N-ethylpyridine-2-sulfonamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-chloro-N-methylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and sulfonamide group at specific positions on the pyridine ring makes it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7ClN2O2S |
---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
3-chloro-N-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)6-5(7)3-2-4-9-6/h2-4,8H,1H3 |
InChI Key |
PPONEZDXUXPXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
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